tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate
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Overview
Description
tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate: is a chemical compound with a complex structure that includes a piperidine ring substituted with a phenyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate typically involves the reaction of the corresponding amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor ligands.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-butylN-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]carbamate
- tert-butylN-[(1S,3R)-3-(aminomethyl)cyclohexyl]carbamate
Comparison: Compared to similar compounds, tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate has a unique structure that includes a phenyl group, which may confer distinct chemical and biological properties. This uniqueness can make it more suitable for certain applications, such as the development of specific enzyme inhibitors or receptor ligands.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-11-17-10-9-13(14)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)/t13-,14+/m0/s1 |
InChI Key |
HNBLOZMAVLMGFG-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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